molecular formula C12H24ClNO4 B12419197 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride)

2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride)

Cat. No.: B12419197
M. Wt: 284.79 g/mol
InChI Key: BWCJOOHQZBKWIR-OFMOCYORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) is a deuterium-labeled derivative of 2,2-Dimethylpropionyl-L-carnitine hydrochloride. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) involves the incorporation of deuterium into the 2,2-Dimethylpropionyl-L-carnitine molecule. This process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure high purity and isotopic enrichment .

Industrial Production Methods

Industrial production of 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure consistent quality and isotopic enrichment. Quality control measures are implemented to maintain the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) has a wide range of scientific research applications, including:

    Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely and accurately.

    Environmental Studies: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.

    Clinical Diagnostics: The compound is utilized in imaging, diagnosis, and newborn screening for various diseases.

    Organic Chemistry: It serves as a chemical reference for identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule allow for precise tracking and quantitation in metabolic studies. The compound interacts with various molecular targets and pathways, providing insights into metabolic processes and drug development .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropionyl-L-carnitine hydrochloride: The non-deuterated version of the compound.

    Pivaloyl-L-carnitine HCl: Another derivative with similar structural features.

Uniqueness

2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The isotopic enrichment distinguishes it from other similar compounds, making it a valuable tool in scientific research .

Properties

Molecular Formula

C12H24ClNO4

Molecular Weight

284.79 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(2,2-dimethylpropanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C12H23NO4.ClH/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6;/h9H,7-8H2,1-6H3;1H/t9-;/m1./s1/i4D3;

InChI Key

BWCJOOHQZBKWIR-OFMOCYORSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C(C)(C)C.[Cl-]

Canonical SMILES

CC(C)(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.